molecular formula C17H23N3O6 B11960479 2-[[2-[(3-Methyl-2-phenylmethoxycarbonylamino-butanoyl)amino]acetyl]amino]acetic acid CAS No. 56610-23-2

2-[[2-[(3-Methyl-2-phenylmethoxycarbonylamino-butanoyl)amino]acetyl]amino]acetic acid

Cat. No.: B11960479
CAS No.: 56610-23-2
M. Wt: 365.4 g/mol
InChI Key: DKELFLARPWDJMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[[2-[(3-Methyl-2-phenylmethoxycarbonylamino-butanoyl)amino]acetyl]amino]acetic acid is a complex organic compound known for its unique structure and potential applications in various fields. This compound is characterized by its intricate molecular arrangement, which includes multiple functional groups that contribute to its reactivity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[[2-[(3-Methyl-2-phenylmethoxycarbonylamino-butanoyl)amino]acetyl]amino]acetic acid typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to achieve the final product. Common synthetic routes include:

    Step 1: Protection of amino groups using phenylmethoxycarbonyl chloride.

    Step 2: Coupling reactions to form peptide bonds.

    Step 3: Deprotection and purification to obtain the final compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent control over reaction conditions such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions: 2-[[2-[(3-Methyl-2-phenylmethoxycarbonylamino-butanoyl)amino]acetyl]amino]acetic acid undergoes various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of carbonyl groups to alcohols.

    Substitution: Replacement of specific atoms or groups within the molecule.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary alcohols.

Scientific Research Applications

2-[[2-[(3-Methyl-2-phenylmethoxycarbonylamino-butanoyl)amino]acetyl]amino]acetic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Explored for its therapeutic properties and potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[[2-[(3-Methyl-2-phenylmethoxycarbonylamino-butanoyl)amino]acetyl]amino]acetic acid involves its interaction with specific molecular targets. These interactions can modulate biochemical pathways and influence cellular processes. The compound’s effects are mediated through binding to enzymes or receptors, leading to changes in their activity or function.

Comparison with Similar Compounds

  • 2-[[3-Methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoic acid
  • Methyl 2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]acetate
  • Ethyl 2-[(3-methyl-2-phenylmethoxycarbonylamino-butanoyl)amino]propanoate

Uniqueness: 2-[[2-[(3-Methyl-2-phenylmethoxycarbonylamino-butanoyl)amino]acetyl]amino]acetic acid stands out due to its specific molecular structure, which imparts unique reactivity and potential applications. Its combination of functional groups allows for diverse chemical transformations and interactions, making it a valuable compound in various research and industrial contexts.

Properties

CAS No.

56610-23-2

Molecular Formula

C17H23N3O6

Molecular Weight

365.4 g/mol

IUPAC Name

2-[[2-[[3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]acetyl]amino]acetic acid

InChI

InChI=1S/C17H23N3O6/c1-11(2)15(16(24)19-8-13(21)18-9-14(22)23)20-17(25)26-10-12-6-4-3-5-7-12/h3-7,11,15H,8-10H2,1-2H3,(H,18,21)(H,19,24)(H,20,25)(H,22,23)

InChI Key

DKELFLARPWDJMF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)NCC(=O)NCC(=O)O)NC(=O)OCC1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.